molecular formula C6H6F3N3O B13017079 2-Methoxy-5-(trifluoromethyl)pyrimidin-4-amine

2-Methoxy-5-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B13017079
M. Wt: 193.13 g/mol
InChI Key: POLZTBGRRZEJFL-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)pyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under suitable conditions.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol or other methoxy-containing reagents.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or amino groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions may produce various alkylated or acylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy and amino groups may participate in hydrogen bonding and other interactions with biological macromolecules, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-(trifluoromethyl)pyrimidin-5-amine
  • 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
  • 4-Amino-2-(trifluoromethyl)pyridine

Uniqueness

2-Methoxy-5-(trifluoromethyl)pyrimidin-4-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H6F3N3O

Molecular Weight

193.13 g/mol

IUPAC Name

2-methoxy-5-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C6H6F3N3O/c1-13-5-11-2-3(4(10)12-5)6(7,8)9/h2H,1H3,(H2,10,11,12)

InChI Key

POLZTBGRRZEJFL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=N1)N)C(F)(F)F

Origin of Product

United States

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